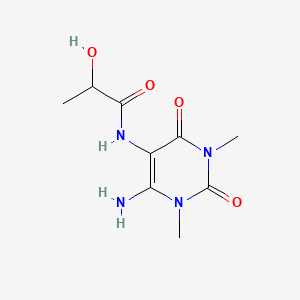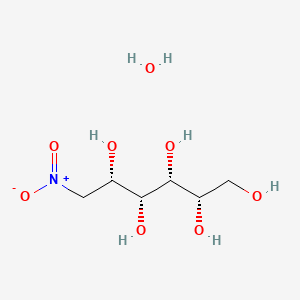![molecular formula C11H6N4 B566471 Imidazo[4,5-g]pyrrolo[1,2-A]benzimidazole CAS No. 110748-81-7](/img/structure/B566471.png)
Imidazo[4,5-g]pyrrolo[1,2-A]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole is a complex heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its fused ring structure, which includes both pyrrole and benzimidazole moieties. The unique arrangement of these rings imparts distinct chemical and physical properties, making it a valuable subject of study for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole typically involves multi-step processes that include cyclization and condensation reactions. One common method involves the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with arylglyoxals in the presence of piperidine in ethanol under reflux conditions . This procedure proceeds through a Knoevenagel condensation followed by inter- and intramolecular Michael addition, resulting in the formation of the fused tetracyclic heterocycle.
Industrial Production Methods
Industrial production of Pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.
化学反応の分析
Types of Reactions
Pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole-2,3-dione, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase II.
Industry: Utilized in the development of organic fluorophores for bioimaging applications.
作用機序
The mechanism of action of Pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division . The compound binds to the enzyme’s active site, preventing it from performing its function and thereby inducing cell death in cancer cells.
類似化合物との比較
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Another fused heterocyclic compound with similar structural features but different biological activities.
Benzimidazole: Shares the benzimidazole moiety but lacks the fused pyrrole ring, resulting in different chemical properties and applications.
Uniqueness
Pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials with specific desired properties.
特性
CAS番号 |
110748-81-7 |
|---|---|
分子式 |
C11H6N4 |
分子量 |
194.197 |
InChI |
InChI=1S/C11H6N4/c1-2-9-14-8-4-3-7-10(13-6-12-7)11(8)15(9)5-1/h1-6H |
InChIキー |
RRNAQJPPQIBUNR-UHFFFAOYSA-N |
SMILES |
C1=CN2C(=C1)N=C3C2=C4C(=NC=N4)C=C3 |
同義語 |
Imidazo[4,5-g]pyrrolo[1,2-a]benzimidazole (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(6R)-2-methyl-6-[(3S,5S,6S,8S,9R,10S,13R,14S,15R,17R)-6,8,15-trihydroxy-10,13-dimethyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B566403.png)
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B566404.png)
![(3S,5S,6S,8S,9R,10S,13R,14S,15S,17R)-17-[(2R,5S)-5-[(2S,3R,4S,5R)-3-[(2S,3R,4R,5R)-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-5-hydroxy-4-methoxyoxan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,6,8,15-tetrol](/img/structure/B566405.png)
![Nicotinamide adenine dinucleotide, [adenine-2,8-3H]](/img/structure/B566407.png)
